molecular formula C11H11ClFN B2494895 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-19-3

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2494895
CAS RN: 2287274-19-3
M. Wt: 211.66
InChI Key: RCCFIHVIIBKLBA-UHFFFAOYSA-N
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Description

“3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular formula C11H11ClFN . It is a derivative of the bicyclo[1.1.1]pentane (BCP) structure, which has been extensively studied and used in various fields of chemistry .


Synthesis Analysis

The synthesis of similar compounds, such as 3-fluorobicyclo[1.1.1]pentan-1-amine, has been achieved through radical fluorination . This method is part of a modern trend in medicinal chemistry that relies on synthetic access to new and interesting building blocks .


Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” includes a bicyclo[1.1.1]pentane core with a 2-chloro-4-fluorophenyl group attached . The bicyclo[1.1.1]pentane structure is a popular motif in natural compounds and synthetic drugs .


Chemical Reactions Analysis

The chemical reactions involving “3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds are often centered around the bicyclo[1.1.1]pentane core . For example, the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as fluoro-bicyclo[1.1.1]pentanes, have been studied . These studies have found that the incorporation of a fluorine atom can fine-tune the physicochemical properties of the molecules .

Future Directions

The future directions in the study of “3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds could involve further exploration of their potential uses in medicinal chemistry . This could include the development of new synthetic methods and the discovery of new bioisosteric replacements .

properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCFIHVIIBKLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

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